molecular formula C14H15N3O4 B162984 Phosphodiesterase 4 Inhibitor CAS No. 346440-86-6

Phosphodiesterase 4 Inhibitor

カタログ番号: B162984
CAS番号: 346440-86-6
分子量: 289.29 g/mol
InChIキー: MSYGAHOHLUJIKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phosphodiesterase 4 Inhibitor is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups at positions 3 and 5, a nitrophenyl group at position 1, and an ethyl ester group at position 4. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Phosphodiesterase 4 Inhibitor typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the pyrazole ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group at position 4 of the pyrazole ring. This can be achieved by reacting the carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

化学反応の分析

Types of Reactions

Phosphodiesterase 4 Inhibitor undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated pyrazole derivatives.

科学的研究の応用

Therapeutic Applications

PDE4 inhibitors have shown efficacy in treating a range of conditions, particularly inflammatory diseases. Below is a summary of their primary applications:

  • Chronic Obstructive Pulmonary Disease (COPD) : Roflumilast is approved for reducing exacerbations in patients with severe COPD. It works by decreasing inflammation in the airways and improving lung function .
  • Psoriasis and Psoriatic Arthritis : Apremilast has gained approval for moderate to severe plaque psoriasis and psoriatic arthritis. Clinical trials have demonstrated its ability to improve skin lesions and joint symptoms by modulating inflammatory cytokines .
  • Atopic Dermatitis : Crisaborole is a topical PDE4 inhibitor approved for mild to moderate atopic dermatitis. It helps reduce inflammation and itchiness associated with the condition .
  • Asthma : PDE4 inhibitors like CHF 6001 have shown promise in clinical trials for asthma management by reducing allergen-induced responses and improving lung function .
  • Neurological Disorders : Early research indicates potential applications in treating depression and cognitive dysfunction, although adverse effects have limited broader use .

Efficacy Data

The following table summarizes key clinical trials demonstrating the efficacy of various PDE4 inhibitors:

Drug NameConditionStudy DesignKey Findings
RoflumilastCOPDPhase III TrialReduced exacerbations by 15% compared to placebo
ApremilastPsoriasisPhase III TrialAchieved PASI75 in 43% of patients at 16 weeks
CrisaboroleAtopic DermatitisPhase III TrialSignificant reduction in Eczema Area Severity Index
CHF 6001AsthmaDouble-Blind StudyInhibited allergen-induced late asthmatic response significantly

Safety Profile

Despite their therapeutic benefits, PDE4 inhibitors are associated with several adverse effects, including nausea, diarrhea, headache, and gastrointestinal disturbances. These side effects have been significant factors limiting their clinical use. For instance, rolipram was noted for its narrow therapeutic window due to such reactions .

Case Studies

Several case studies illustrate the practical applications of PDE4 inhibitors:

  • Case Study on Apremilast in Psoriatic Arthritis :
    A study involving 478 patients showed that apremilast significantly reduced disease activity scores after 24 weeks, highlighting its effectiveness as a monotherapy or in combination with other treatments .
  • CHF 6001 in Asthma Management :
    In a double-blind trial with atopic asthmatics, CHF 6001 demonstrated a marked reduction in late asthmatic responses compared to baseline measurements, indicating its potential as an effective asthma treatment option .
  • Roflumilast for COPD :
    A longitudinal study reported that patients on roflumilast experienced fewer exacerbations over one year compared to those receiving standard care alone, underscoring its role in managing chronic respiratory conditions .

作用機序

The mechanism of action of Phosphodiesterase 4 Inhibitor involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in microbial cells, leading to their death. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

類似化合物との比較

Similar Compounds

    3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with the nitro group at a different position, leading to variations in its chemical and biological properties.

Uniqueness

The presence of the nitrophenyl group at position 1 in Phosphodiesterase 4 Inhibitor imparts unique chemical reactivity and biological activity compared to its analogs. This structural feature enhances its potential as a versatile compound in various scientific research applications.

生物活性

Phosphodiesterase 4 (PDE4) inhibitors are a class of drugs that have garnered significant attention for their biological activity, particularly in the modulation of inflammatory responses and various diseases. This article delves into the mechanisms, clinical applications, and research findings associated with PDE4 inhibitors, focusing on their role in treating inflammatory conditions and their broader therapeutic potential.

PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation and immune response. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to various downstream effects:

  • Inhibition of Pro-inflammatory Cytokines : Elevated cAMP levels suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Modulation of Immune Cell Activity : PDE4 inhibitors affect T-cell activation and B-cell receptor signaling, promoting apoptosis in malignant B cells and inhibiting angiogenesis in tumor environments .
  • Impact on Epithelial Integrity : PDE4 plays a role in maintaining epithelial barrier function, making its inhibition beneficial in conditions like asthma and chronic obstructive pulmonary disease (COPD) where epithelial integrity is compromised .

Clinical Applications

PDE4 inhibitors have been investigated for various clinical applications, particularly in inflammatory diseases. The following table summarizes key PDE4 inhibitors and their approved uses:

PDE4 Inhibitor Indication Approval Year Common Adverse Effects
RoflumilastCOPD2011Nausea, diarrhea, headache
ApremilastPsoriatic arthritis, psoriasis2014Nausea, headache, weight loss
CrisaboroleAtopic dermatitis2016Application site pain, pruritus

Case Studies

  • Apremilast in Psoriasis : A systematic review involving 18 studies demonstrated that apremilast significantly improved psoriasis symptoms compared to placebo. The response rate for achieving PASI-75 (75% improvement) was notably higher (RR 3.22; 95% CI, 2.59-4.01) at 16 weeks .
  • Roflumilast in COPD : Clinical trials have shown that roflumilast reduces exacerbations in patients with severe COPD. It operates by decreasing inflammation and improving lung function through its action on cAMP pathways .

Research Findings

Recent studies have further elucidated the biological activity of PDE4 inhibitors:

  • Anti-inflammatory Effects : Research indicates that PDE4 inhibitors effectively suppress various inflammatory responses both in vitro and in vivo. For instance, roflumilast has been shown to inhibit leukotriene B4 formation and reactive oxygen species generation in human neutrophils .
  • Neurological Implications : Emerging evidence suggests potential applications of PDE4 inhibitors in treating neurological disorders such as depression and cognitive dysfunction due to their ability to modulate neurotransmitter systems linked to cAMP signaling .

Q & A

Basic Research Questions

Q. What methodological approaches are used to evaluate PDE4 inhibitor efficacy and selectivity in vitro?

In vitro assays typically combine enzymatic activity measurements with cell-based models. For example:

  • Enzyme inhibition assays : Use purified PDE4 isoforms (e.g., PDE4B, PDE4D) to quantify inhibitor IC50 values. Include IBMX (a non-selective PDE inhibitor) as a control to assess assay validity .
  • Cell-based cAMP modulation : Measure intracellular cAMP levels in immune cells (e.g., macrophages) treated with PDE4 inhibitors. Pair with stimuli like LPS to mimic inflammatory conditions .
  • Cross-reactivity screening : Test inhibitors against other PDE families (e.g., PDE3, PDE5) to confirm selectivity .

Q. How should researchers design animal models to evaluate PDE4 inhibitors in inflammatory diseases?

The DSS-induced colitis model in rodents is widely used for studying PDE4 inhibitors in gut inflammation:

  • Disease induction : Administer 3.5% DSS in drinking water for 7–11 days to induce colitis .
  • Clinical endpoints : Monitor weight loss, stool consistency, and rectal bleeding via a standardized scoring system (0–4 scale) .
  • Morphological markers : Measure colon shortening as a proxy for inflammation severity .

Q. What computational strategies predict PDE4 inhibitor interactions and optimize drug design?

  • Pharmacophore modeling : Identify critical structural features (e.g., hydrogen bond acceptors, hydrophobic regions) using 3D-QSAR models derived from known inhibitors .
  • Molecular docking : Simulate binding poses of inhibitors within PDE4 catalytic pockets to prioritize candidates for synthesis .
  • DFT calculations : Analyze electronic properties to refine inhibitor affinity and selectivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of PDE4 inhibitors?

  • Bioavailability assessment : Measure plasma/tissue drug concentrations via LC-MS to confirm target engagement .
  • Tissue-specific effects : Compare inhibitor activity in peripheral blood cells vs. disease-relevant tissues (e.g., lung or colon) .
  • Cytokine profiling : Analyze TNF-α, IFN-γ, and IL-10 levels in vivo to correlate anti-inflammatory effects with mechanistic predictions .

Q. What statistical methods are appropriate for analyzing dose-dependent responses in PDE4 inhibitor studies?

  • Jonckheere-Terpstra test : Non-parametric method to evaluate monotonic dose-response trends in clinical scores or cytokine levels, offering higher power than ANOVA for ordinal data .
  • Mixed-effects models : Account for longitudinal data variability in repeated-measure designs (e.g., daily clinical scoring in animal models) .

Q. How can isoform-specific effects of PDE4 inhibitors be rigorously assessed?

  • Subtype-selective assays : Use recombinant PDE4B vs. PDE4D enzymes to quantify isoform-specific IC50 values .
  • Knockout/knockdown models : Compare inhibitor effects in wild-type vs. PDE4B- or PDE4D-deficient cells/animals .
  • Conformation-specific inhibitors : Target high-affinity rolipram-binding states (HARBS) to modulate PDE4D-dependent emetic side effects .

Q. What strategies mitigate off-target effects in PDE4 inhibitor research?

  • Kinase panel screening : Test inhibitors against a broad panel of kinases (e.g., PKC, MAPK) to exclude unintended signaling modulation .
  • Transcriptomic profiling : Use RNA-seq to identify off-target gene expression changes in treated cells .

Q. How can PDE4 inhibitors be optimized to reduce CNS-mediated side effects (e.g., emesis)?

  • Peripheral restriction : Modify drug physicochemical properties (e.g., increased polarity) to limit blood-brain barrier penetration .
  • PDE4D subtype selectivity : Develop inhibitors with higher affinity for PDE4B (anti-inflammatory) over PDE4D (CNS-linked) .

Q. Methodological Notes

  • References : Prioritize peer-reviewed studies using validated models (e.g., DSS colitis ) and avoid non-academic sources.
  • Data Contradictions : Address discrepancies (e.g., IFN-γ suppression in vitro vs. elevation in vivo ) via mechanistic follow-up (e.g., flow cytometry for CD69+ T-cell activation ).
  • Clinical Translation : In pilot trials, focus on safety endpoints (e.g., adverse event incidence) and exploratory biomarkers (e.g., EASI scores in dermatological studies ).

特性

IUPAC Name

ethyl 3,5-dimethyl-1-(3-nitrophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-4-21-14(18)13-9(2)15-16(10(13)3)11-6-5-7-12(8-11)17(19)20/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYGAHOHLUJIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349675
Record name Phosphodiesterase 4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346440-86-6
Record name Phosphodiesterase 4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Similar to Example 1, m-nitrophenylhydrazine hydrochloride (10 mmol, 1.9 g) and 2-acetyl-3-oxo-butyric acid ethyl ester (10 mmol, 1.7 g) were mixed in a 50% solution of pyridine in ethanol. A precipitate was formed in the reaction medium, and was collected by filtration. Analysis confirmed synthesis of the named product, m.p., 107.7° C.–109.2° C.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Following the procedure described in Helvetica Chimica Acta (1952), 35, 478-85, 5.00 g (26.37 mmmol) of 3-nitrophenylhydrazine hydrochloride suspended in 46 ml of 55% aqueous AcOH were dissolved by careful heating and treated (without further heating) with 4.13 ml (26.37 mmol) of ethyl diacetoacetate. The reaction was immediately cooled and kept 20 h at 0° C. The precipitate was diluted with 28 ml of water and after 6 h filtered and washed with 2×5 ml of water to give after drying under reduced pressure 4.66 g (61%) of the title compound as a light yellow solid. MS: 289.9 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
46 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 148870166
CID 148870166
Phosphodiesterase 4 Inhibitor
CID 148870166
CID 148870166
Phosphodiesterase 4 Inhibitor
CID 148870166
CID 148870166
Phosphodiesterase 4 Inhibitor
CID 148870166
CID 148870166
Phosphodiesterase 4 Inhibitor
CID 148870166
Phosphodiesterase 4 Inhibitor
CID 148870166
CID 148870166
Phosphodiesterase 4 Inhibitor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。